

Synthesis of Pyrazole-Based Agrochemicals: Application Notes and Protocols

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Compound of Interest

Compound Name: 1-(3-Bromophenyl)-1H-pyrazole

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This document provides detailed experimental procedures for the synthesis of key pyrazole-based agrochemicals, including the fungicide Fluxapyroxad, the insecticide Fipronil, and the herbicide Pyrasulfotole. The protocols are intended to serve as a practical guide for researchers in the field of agrochemical development.

Introduction

Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a privileged scaffold in the design and discovery of modern agrochemicals.^[1] Its versatile structure allows for a wide range of functionalization, leading to compounds with potent fungicidal, insecticidal, and herbicidal activities. This document outlines the synthetic routes to prominent examples from each of these classes, providing step-by-step protocols, quantitative data, and visual workflows to aid in their laboratory preparation.

Pyrazole-Based Fungicides: Synthesis of Fluxapyroxad

Fluxapyroxad is a succinate dehydrogenase inhibitor (SDHI) fungicide effective against a broad spectrum of fungal plant diseases.^[2] Its synthesis involves the coupling of a pyrazole carboxylic acid with a substituted aniline. The overall synthesis is a multi-step process, with a key final step involving the formation of an amide bond.^[3]

Experimental Protocols

Step 1: Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

The pyrazole acid intermediate is a common building block for several SDHI fungicides.^[4] One common synthetic route involves the reaction of ethyl difluoroacetoacetate with triethyl orthoformate, followed by cyclization with methyl hydrazine and subsequent hydrolysis.^[4]

Step 2: Synthesis of 3',4',5'-Trifluorobiphenyl-2-amine

A key aniline intermediate can be prepared via a manganese dioxide-mediated Gomberg-Bachmann-type regioselective radical arylation.^{[5][6]}

- Procedure: To a suspension of aniline (18.0 mmol, 1.64 mL) and manganese dioxide (4.50 mmol, 392 mg) in 5 mL of acetonitrile, a solution of 3,4,5-trifluorophenylhydrazine (0.90 mmol, 146 mg) in 2 mL of acetonitrile is added dropwise over 60 minutes with stirring.^[5] After the reaction is complete, the mixture is filtered through celite and washed with ethyl acetate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography (hexane/EtOAc = 10:1 to 4:1) to yield 3',4',5'-trifluorobiphenyl-2-amine.^[5]

Step 3: Synthesis of Fluxapyroxad

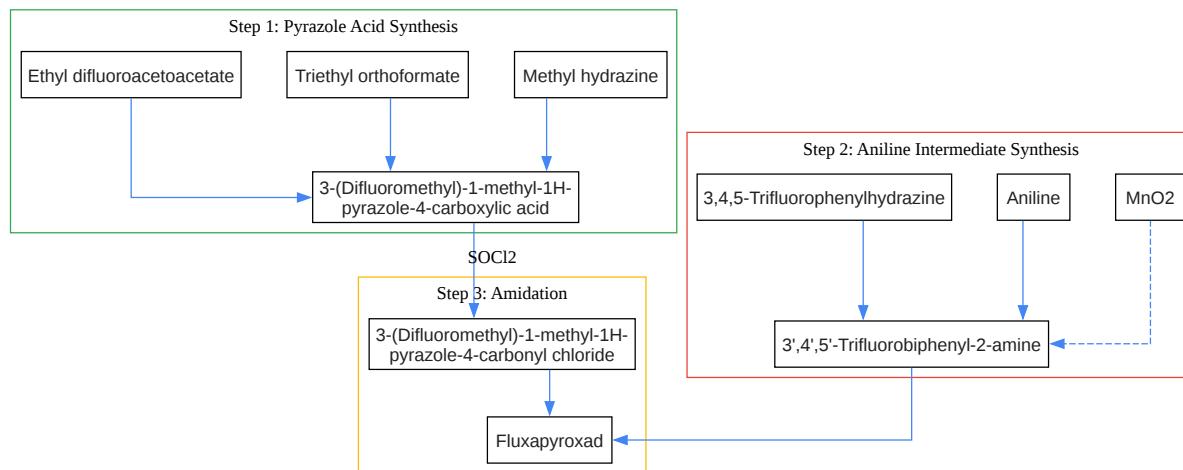
The final step is the amidation of the aniline intermediate with the pyrazole acid chloride.^[6]

- Procedure: A solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (0.45 mmol, 87.9 mg) in 300 μ L of toluene is added dropwise over 10 minutes to a solution of 3',4',5'-trifluorobiphenyl-2-amine (0.45 mmol, 100 mg) and pyridine (0.81 mmol, 65 μ L) in 1 mL of toluene, heated to 55°C.^[5] The reaction mixture is stirred at this temperature until completion. The solution is then heated to 70°C and washed with 2N HCl, saturated sodium bicarbonate solution, and water. After cooling, the solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography (hexane/EtOAc = 2:1) to afford Fluxapyroxad as a white solid.^[5]

Quantitative Data for Fluxapyroxad Synthesis

Step	Product	Starting Materials	Yield	Purity	Reference
2	3',4',5'-Trifluorobiphenyl-2-amine	3,4,5- Trifluorophenylhydrazine, Aniline	59%	Not Specified	[5]
3	Fluxapyroxad	3',4',5'- Trifluorobiphenyl-2-amine, 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride	92%	Not Specified	[5]

Synthesis Workflow for Fluxapyroxad



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Synthesis of Fluxapyroxad.

Pyrazole-Based Insecticides: Synthesis of Fipronil

Fipronil is a broad-spectrum insecticide that acts as a GABA-gated chloride channel antagonist.^[1] Its commercial synthesis is a multi-step process, with a key final step involving the oxidation of a trifluoromethylthio-pyrazole intermediate.^{[5][6]}

Experimental Protocols

Multi-step Synthesis starting from 2,6-Dichloro-4-(trifluoromethyl)aniline

The synthesis of Fipronil can be achieved from 2,6-dichloro-4-(trifluoromethyl)aniline. This involves the formation of the pyrazole ring followed by the introduction of the

trifluoromethylsulfinyl group.

Final Step: Oxidation of 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylthiopyrazole

This oxidation is a critical step in the synthesis of Fipronil.

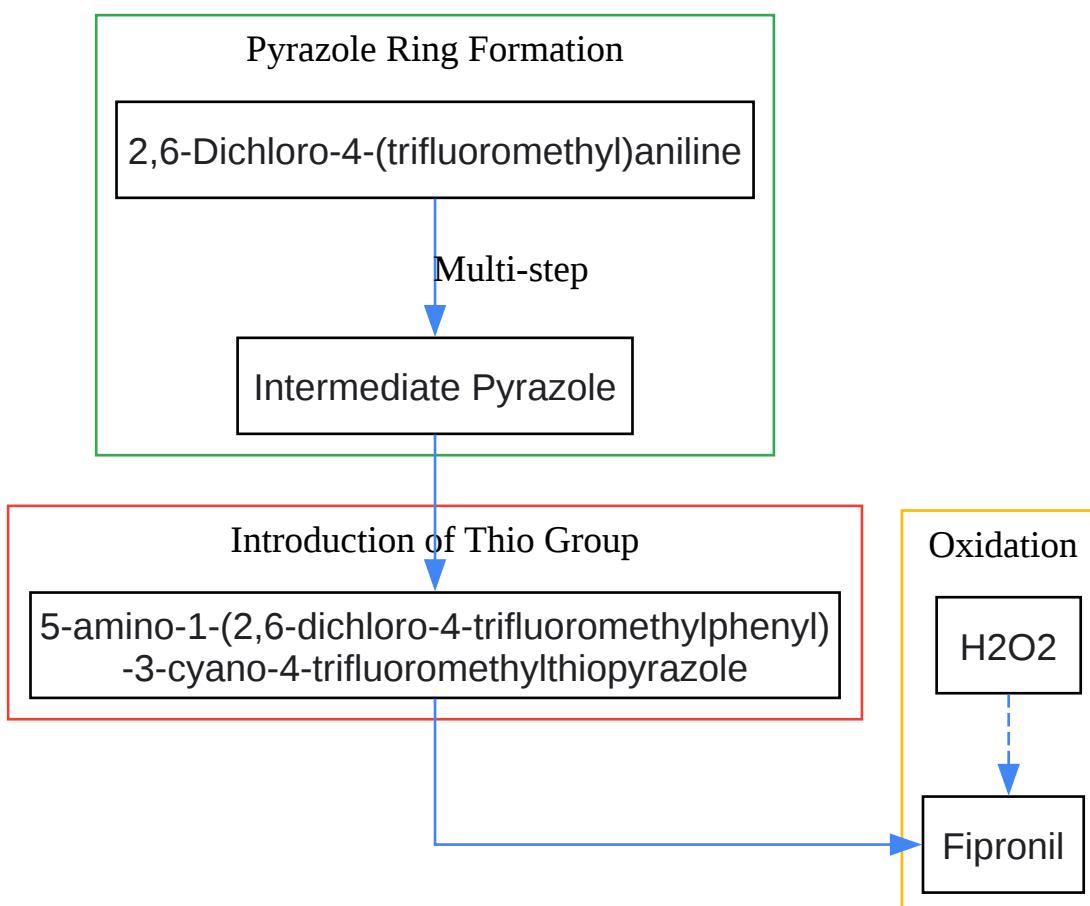
- Procedure: In a mixture of 1200 g of trichloroacetic acid, 300 g of chlorobenzene, and 2 g of boric acid, 421 g of 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylthiopyrazole is added, and the mixture is cooled to 15-20°C.[5][7] To this suspension, 68 g of 50% aqueous hydrogen peroxide is added, and the mixture is stirred for 20 hours.[5][7] After completion, the reaction is worked up to isolate Fipronil. The crude product can be purified by recrystallization from a mixture of chlorobenzene and ethyl acetate.[5][7]

Quantitative Data for Fipronil Synthesis (Final Oxidation Step)

Starting Material	Oxidizing Agent	Solvent System	Yield (Crude)	Purity (Crude)	Yield (Purified)	Purity (Purified)	Reference
5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylthiopyrazole	H ₂ O ₂	Trichloroacetic acid, Chlorobenzene	99.3% (418g from 421g)	94%	88.1% (371g from 421g)	>97%	[5][7]
5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylthiopyrazole	H ₂ O ₂	Monobromoacetic acid, Chlorobenzene	34%	Not Specified	Not Specified	95%	[5][6]

5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylthiopyrazole	H ₂ O ₂	Dibromoacetic acid, Tribromoacetic acid, Chlorobenzene	50%	Not Specified	Not Specified	96%	[5][6]
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Synthesis Workflow for Fipronil



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Synthesis of Fipronil.

Pyrazole-Based Herbicides: Synthesis of Pyrasulfotole

Pyrasulfotole is an inhibitor of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, used for the control of broadleaf weeds.^{[1][4]} Its synthesis involves the reaction of a substituted benzoic acid derivative with a pyrazolone.

Experimental Protocols

Overall Synthesis

The synthesis of Pyrasulfotole can be achieved by reacting 2-chloro-4-trifluoromethylbenzoic acid with sodium methylsulfide, followed by treatment with hydrogen peroxide and a sulfonyl chloride, and finally reacting the resulting benzoyl chloride with 1,3-dimethyl-5-pyrazolone.^[4]

Synthesis of 1,3-dimethyl-5-pyrazolone

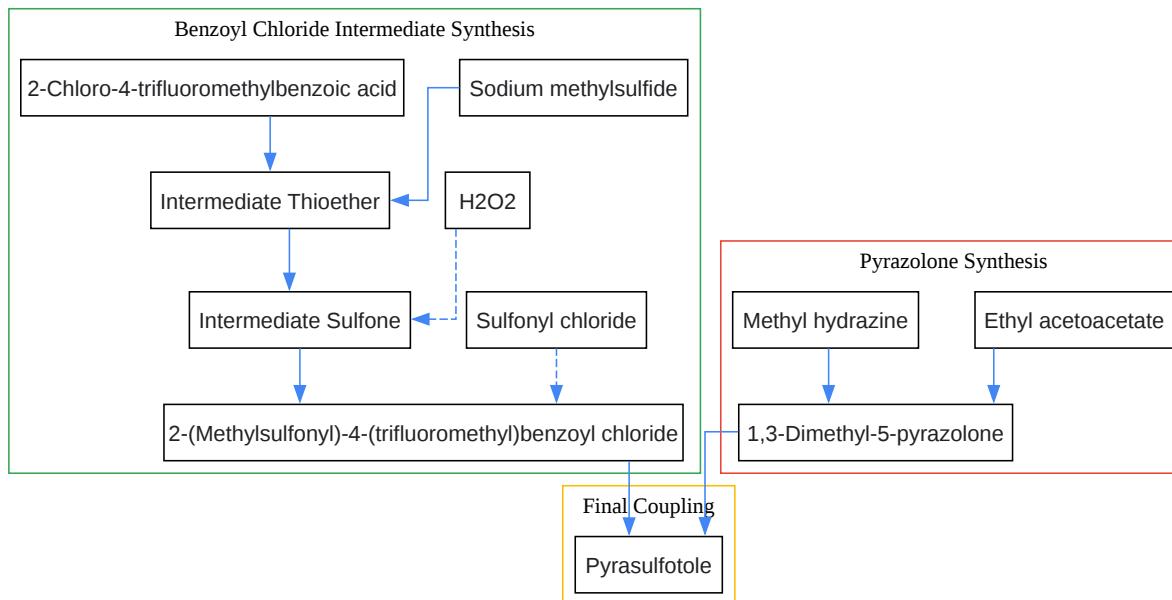
This key intermediate can be synthesized by the reaction of methyl hydrazine with ethyl acetoacetate.

- Procedure: Methyl hydrazine is reacted with ethyl acetoacetate, often in a solvent like ethanol or methanol, at temperatures ranging from 0-78°C for 1-16 hours to produce 1,3-dimethyl-5-pyrazolone. A solvent-free reaction has also been reported to give quantitative yields.

Quantitative Data for 1,3-dimethyl-5-pyrazolone Synthesis

Starting Materials	Solvent	Temperature	Reaction Time	Yield	Reference
Methyl hydrazine, Ethyl acetoacetate	Ethanol or Methanol	0-78°C	1-16 hours	66-100%	
Methyl hydrazine sulfate, Ethyl acetoacetate	Not Specified	Not Specified	Not Specified	76-83%	
Methyl hydrazine, Ethyl acetoacetate	Solvent-free	Not Specified	Not Specified	Quantitative	

Synthesis Workflow for Pyrasulfotole



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